Cas no 2228498-00-6 (1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine)

1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine 化学的及び物理的性質
名前と識別子
-
- 1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine
- 2228498-00-6
- EN300-1780015
- 1-{2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl}piperazine
-
- インチ: 1S/C13H24N4/c1-12(2)10-17-11-13(9-15-17)3-6-16-7-4-14-5-8-16/h9,11-12,14H,3-8,10H2,1-2H3
- InChIKey: FUUSWIMRARPNSO-UHFFFAOYSA-N
- ほほえんだ: N1(CCC2C=NN(C=2)CC(C)C)CCNCC1
計算された属性
- せいみつぶんしりょう: 236.20009678g/mol
- どういたいしつりょう: 236.20009678g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1780015-0.25g |
1-{2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl}piperazine |
2228498-00-6 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1780015-1.0g |
1-{2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl}piperazine |
2228498-00-6 | 1g |
$1256.0 | 2023-06-02 | ||
Enamine | EN300-1780015-0.05g |
1-{2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl}piperazine |
2228498-00-6 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1780015-5.0g |
1-{2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl}piperazine |
2228498-00-6 | 5g |
$3645.0 | 2023-06-02 | ||
Enamine | EN300-1780015-2.5g |
1-{2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl}piperazine |
2228498-00-6 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1780015-10.0g |
1-{2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl}piperazine |
2228498-00-6 | 10g |
$5405.0 | 2023-06-02 | ||
Enamine | EN300-1780015-0.1g |
1-{2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl}piperazine |
2228498-00-6 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1780015-5g |
1-{2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl}piperazine |
2228498-00-6 | 5g |
$3645.0 | 2023-09-20 | ||
Enamine | EN300-1780015-0.5g |
1-{2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl}piperazine |
2228498-00-6 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1780015-10g |
1-{2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl}piperazine |
2228498-00-6 | 10g |
$5405.0 | 2023-09-20 |
1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
9. Book reviews
-
10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazineに関する追加情報
Introduction to 1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine (CAS No. 2228498-00-6)
1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine, identified by its CAS number 2228498-00-6, is a compound of significant interest in the field of pharmaceutical research and development. This compound belongs to a class of heterocyclic organic molecules that have garnered considerable attention due to their potential biological activities and structural versatility. The unique structural features of 1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine make it a promising candidate for further investigation in various therapeutic applications.
The molecular structure of this compound consists of a piperazine ring linked to an ethyl group, which is further substituted with a pyrazole moiety. The presence of the 2-methylpropyl group at the 1-position of the pyrazole ring introduces steric and electronic effects that can influence the compound's interactions with biological targets. This structural arrangement has been strategically designed to enhance binding affinity and selectivity, which are critical factors in drug design.
In recent years, there has been growing interest in exploring the pharmacological properties of piperazine derivatives due to their broad spectrum of biological activities. Piperazine-based compounds have been reported to exhibit effects on various neurotransmitter systems, making them relevant in the development of central nervous system (CNS) drugs. Additionally, pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. The combination of these two heterocyclic moieties in 1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine suggests potential therapeutic benefits across multiple disease areas.
Recent studies have highlighted the importance of optimizing molecular structure to improve pharmacokinetic profiles and reduce side effects. The substitution pattern in 1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine has been carefully designed to enhance solubility, metabolic stability, and target specificity. These features are essential for ensuring that the compound can reach its intended biological target effectively and minimize off-target interactions.
The synthesis of 1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yields but also allow for structural modifications that can further refine the compound's pharmacological properties.
Evaluation of the pharmacological activity of 1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine has revealed promising results in preclinical studies. Initial experiments have demonstrated interactions with specific receptor targets, suggesting potential applications in treating neurological disorders, inflammation, and other conditions. The compound's ability to modulate neurotransmitter release and receptor activity makes it an attractive candidate for further development.
The role of computational modeling in drug discovery has been instrumental in understanding the binding mechanisms and optimizing lead compounds. Molecular docking studies have been performed to predict how 1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine interacts with its target proteins. These simulations provide valuable insights into the compound's binding affinity and selectivity, guiding future modifications to enhance its therapeutic potential.
In conclusion, 1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine (CAS No. 2228498-00-6) represents a significant advancement in pharmaceutical research. Its unique structural features, combined with promising preclinical results, position it as a valuable candidate for further investigation. Continued research into this compound is expected to contribute to the development of novel therapeutic agents with broad applications in human health.
2228498-00-6 (1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine) 関連製品
- 1807246-58-7(Methyl 4-cyano-2-ethyl-6-mercaptophenylacetate)
- 3810-11-5((3-Aminopyridin-4-yl)(phenyl)methanone)
- 2460756-95-8(2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine hydrochloride)
- 1258739-06-8(N-(1-cyanocyclobutyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylacetamide)
- 2171676-44-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetyl}-1,3-thiazolidine-4-carboxylic acid)
- 2091608-29-4(Benzenepropanesulfonyl chloride, 4-(difluoromethoxy)-α-methyl-)
- 2383249-84-9(4-Methoxy-2-methyl-3-nitrobenzoic acid)
- 1779901-54-0(2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid)
- 1306150-09-3((S)-2-Amino-N-(3-fluoro-benzyl)-propionamide)
- 1286744-08-8(3,5-bis(trifluoromethyl)-4-pyridinethiol)


